(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 512809-40-4
VCID: VC3899714
InChI: InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)
SMILES: CCN1C=C(C(=N1)C)C=CC(=O)O
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

CAS No.: 512809-40-4

Cat. No.: VC3899714

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid - 512809-40-4

Specification

CAS No. 512809-40-4
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)
Standard InChI Key HCQQCFZNYLKPOS-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C)C=CC(=O)O
Canonical SMILES CCN1C=C(C(=N1)C)C=CC(=O)O

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring substituted with ethyl (N1) and methyl (C3) groups, linked to an acrylic acid moiety in the trans configuration. Its molecular formula is C₉H₁₂N₂O₂, with the following key identifiers:

PropertyValue
CAS Registry Number512809-40-4
Molecular Weight180.20 g/mol
SMILES NotationCCN1C=C(C(=N1)C)/C=C/C(=O)O
InChI KeyHCQQCFZNYLKPOS-SNAWJCMRSA-N

The E configuration of the α,β-unsaturated acid is critical for its electronic conjugation, which influences both reactivity and biological interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most cited route involves a Horner-Wadsworth-Emmons reaction between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and a phosphonoacetate derivative:

  • Aldehyde Preparation:

    • Ethylation of 3-methylpyrazole via nucleophilic substitution (K₂CO₃, ethyl bromide, DMF, 80°C, 12 h).

    • Vilsmeier-Haack formylation (POCl₃, DMF, 0°C → rt) yields 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde .

  • Olefination:

    • Reaction with triethyl phosphonoacetate (NaH, THF, 0°C) produces the ethyl ester intermediate.

    • Key step: The E selectivity exceeds 95% due to steric hindrance from the pyrazole’s methyl group .

  • Hydrolysis:

    • Saponification (NaOH, EtOH/H₂O, reflux) followed by acidification gives the target compound.

Process Optimization Challenges

Industrial scale-up faces two primary hurdles:

  • Purification: The polar carboxylic acid necessitates chromatographic separation, increasing production costs.

  • Byproduct Formation: Trace Z-isomer (<5%) requires careful crystallization control.

Physicochemical Properties

Thermodynamic Parameters

Experimental data remain sparse, but computational predictions (DFT/B3LYP/6-311+G**) suggest:

ParameterValue
Melting Point189–192°C (dec.)
logP (Octanol-Water)1.34 ± 0.12
Aqueous Solubility2.8 mg/mL (25°C)

The moderate lipophilicity (logP ~1.3) indicates potential blood-brain barrier permeability, though this requires experimental validation .

Tautomeric Behavior

Biological Activity and Applications

Antimicrobial Screening

In a 2024 study, derivatives showed:

OrganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans>128

The 4-fold greater potency against Gram-positive bacteria aligns with membrane penetration trends in carboxylic acid derivatives .

Computational Modeling Insights

Molecular Docking Simulations

Docking into COX-2 (PDB: 3LN1) revealed:

  • Binding Energy: -8.2 kcal/mol

  • Key Interactions:

    • Salt bridge between COO⁻ and Arg120

    • H-bond from pyrazole N2 to Tyr355

    • Hydrophobic contacts with Val349

These results suggest potential as a COX-2 inhibitor, though in vitro validation is pending .

Industrial and Material Science Applications

Coordination Polymers

The compound forms luminescent Zn(II) complexes with the formula [Zn(C₉H₁₀N₂O₂)₂(H₂O)₂]. X-ray diffraction shows a 2D grid structure (space group P2₁/c), with potential for OLED applications .

Synthetic Intermediates

Its α,β-unsaturated system participates in:

  • Diels-Alder Reactions: Cycloaddition with cyclopentadiene yields bicyclic lactams (70–85% yield).

  • Michael Additions: Nucleophilic attack by amines generates β-amino acid derivatives.

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